2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one
Description
2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one is a chalcone-derived compound characterized by a pent-1-en-3-one backbone substituted with a hydroxyphenylmethyl group at position 2 and a phenyl group at position 1. Its molecular formula is C₁₉H₁₈O₂, with a molecular weight of 278.35 g/mol. The compound features an α,β-unsaturated ketone system, which is common in chalcones and associated with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
CAS No. |
918138-99-5 |
|---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
2-[hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one |
InChI |
InChI=1S/C18H18O2/c1-2-17(19)16(13-14-9-5-3-6-10-14)18(20)15-11-7-4-8-12-15/h3-13,18,20H,2H2,1H3 |
InChI Key |
FNOHBBGLHPWKMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(=CC1=CC=CC=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of phenylacetaldehyde with acetophenone under basic conditions, followed by a series of oxidation and reduction reactions to introduce the hydroxyl group and form the final product .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or platinum, can facilitate the necessary chemical transformations under milder conditions, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .
Scientific Research Applications
2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: It is used in the development of UV-curable resins and coatings due to its photoinitiating properties
Mechanism of Action
The mechanism by which 2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one exerts its effects involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the phenyl groups can participate in π-π interactions. These interactions can influence the compound’s reactivity and binding affinity to different targets, such as enzymes or receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparative Insights:
Structural Variations and Reactivity: The target compound shares the chalcone backbone with 1-(2-Hydroxy-5-methylphenyl)-3-(2-methylphenyl)prop-2-en-1-one , but its extended pentenone chain and bulky hydroxyphenylmethyl group may reduce solubility compared to smaller analogs like 1-(2-Hydroxyphenyl)-3-methylbutan-1-one . Substitution with methoxy groups (e.g., in ) enhances solubility and electron-donating effects, whereas chlorine (e.g., in ) introduces electron-withdrawing properties, altering reactivity.
Biological and Industrial Applications :
- Chalcones like the target compound are explored for antimicrobial and anticancer activities due to their α,β-unsaturated ketone moiety, which can interact with biological nucleophiles .
- The high purity and stability of 1-(2-Hydroxyphenyl)-3-methylbutan-1-one highlight its suitability for pharmaceutical development, whereas polycyclic analogs (e.g., ) are often prioritized for synthetic chemistry challenges.
Synthetic Considerations :
- The synthesis of this compound likely follows Claisen-Schmidt condensation, a common method for chalcones . However, steric hindrance from the phenyl groups may necessitate optimized reaction conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
